molecular formula C22H19ClN2O3S B2971857 (Z)-ethyl 2-(5-(3-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate CAS No. 786676-60-6

(Z)-ethyl 2-(5-(3-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate

Cat. No.: B2971857
CAS No.: 786676-60-6
M. Wt: 426.92
InChI Key: BBXIIOBUOSUWJV-UZYVYHOESA-N
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Description

(Z)-ethyl 2-(5-(3-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate is a useful research compound. Its molecular formula is C22H19ClN2O3S and its molecular weight is 426.92. The purity is usually 95%.
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Scientific Research Applications

Anticancer Research

Thiazolidinone derivatives have been explored for their anticancer properties. In one study, a novel synthesis and X-ray analysis of a thiazolidinone derivative showed moderate cytotoxic activity, suggesting potential for anticancer research. The compound was synthesized using a unique deacetylation mechanism, and its structure was established through X-ray and spectral analysis. The study highlights the compound's moderate anticancer activity, underscoring thiazolidinone derivatives' potential in developing new anticancer agents (Mabkhot et al., 2019).

Material Science Applications

Thiazolidinone derivatives also find applications in material science, such as in the preparation of continuous zirconia fibers. A study detailed the synthesis of polyzirconoxane via a one-pot reaction, utilizing a compound with structural similarities to thiazolidinones. This process led to the production of zirconia fibers with good spinnability and stability, highlighting the potential use of thiazolidinone structures in developing advanced materials (Abe et al., 1998).

Molluscicidal Properties

Research into thiazolidinone derivatives has also covered their molluscicidal properties, indicating their potential in controlling schistosomiasis by targeting the intermediate host snails. A study demonstrated that certain thiazolo[5,4-d]pyrimidines, closely related to thiazolidinones, exhibited significant molluscicidal activity, suggesting a new avenue for controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).

Mechanism of Action

The mode of action of such compounds often involves binding to these targets, which can alter their function and lead to changes in cellular signaling pathways . This can affect a variety of biochemical pathways, depending on the specific targets involved .

Pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, would also play a crucial role in its bioavailability and overall effects. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence these properties .

The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its interaction with targets, and its overall efficacy .

Properties

IUPAC Name

ethyl (2Z)-2-[5-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-3-28-22(27)18(13-24)21-25(17-9-7-14(2)8-10-17)20(26)19(29-21)12-15-5-4-6-16(23)11-15/h4-11,19H,3,12H2,1-2H3/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXIIOBUOSUWJV-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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